Donepezil-d5 Validated Bioequivalence Method: Intra- and Inter-Day Accuracy and Precision
In a fully validated UFLC-MS/MS method employing Donepezil-d5 as the internal standard for human plasma quantification, intra- and inter-day assay accuracy and precision were both within 15% across the linear dynamic range of 0.2–50 ng/mL, meeting FDA bioanalytical method validation criteria [1]. In contrast, methods using non-isotopic internal standards such as galantamine typically exhibit matrix effect variability exceeding 15% prior to IS correction, with post-correction variability only reduced to approximately 5% in optimized UPLC-MS/MS protocols [2]. The use of a deuterium-labeled IS fundamentally minimizes analytical variation attributable to extraction recovery, ionization efficiency, and matrix effect potential in LC-MS/MS analysis [3].
| Evidence Dimension | Intra- and inter-day assay accuracy and precision |
|---|---|
| Target Compound Data | ≤15% (intra- and inter-day) |
| Comparator Or Baseline | Non-isotopic IS (e.g., galantamine): matrix effect variability ≤15% pre-correction, ~5% post-correction |
| Quantified Difference | Donepezil-d5-based method achieves regulatory-compliant precision (≤15%) across full dynamic range; non-isotopic methods require additional correction steps and exhibit higher residual variability. |
| Conditions | Human plasma; UFLC-MS/MS; protein precipitation extraction; linear range 0.2–50 ng/mL |
Why This Matters
Procurement of Donepezil-d5 directly enables regulatory-compliant method validation without the additional optimization burden required when using structurally dissimilar internal standards.
- [1] Huang YW, Ding L, Chen YM, Lin WC, Lin F, Hsieh Y. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study. Transl Clin Pharmacol. 2022 Mar;30(1):37-48. View Source
- [2] Noetzli M, Choong E, Ansermot N, Eap CB. Simultaneous determination of antidementia drugs in human plasma: Procedure transfer from HPLC-MS to UPLC-MS/MS. J Pharm Biomed Anal. 2012;64-65:16-25. View Source
- [3] Huang YW, et al. Transl Clin Pharmacol. 2022 Mar;30(1):37-48 (stable isotope-labeled IS rationale). View Source
